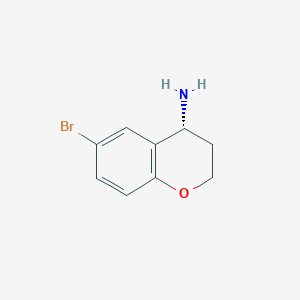

(R)-6-Bromochroman-4-amine

Übersicht

Beschreibung

(R)-6-Bromochroman-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amine that can be synthesized using various methods. The purpose of

Wissenschaftliche Forschungsanwendungen

Application in Cine-Amination and Amination Processes

- The cine-amination process involves the conversion of bromopyrimidines into aminopyrimidines, which may have relevance to the study of (R)-6-Bromochroman-4-amine. The SN(ANRORC) mechanism, a key aspect of this transformation, could offer insights into the behavior of similar compounds (Rasmussen et al., 1978).

Development of Chiral Amines via Urea Coupling

- The creation of chiral amines, essential in pharmaceuticals, can be achieved through urea coupling and lithiation processes. This technique, potentially applicable to (R)-6-Bromochroman-4-amine, enables the synthesis of amines with high enantioselectivity and may involve rearrangement processes (Clayden & Hennecke, 2008).

Enzymatic Asymmetric Amination

- Enzymes like ω-transaminases have been used for the asymmetric amination of tetralone and chromanone derivatives, leading to enantiopure amines. This research could be relevant for the asymmetric synthesis of (R)-6-Bromochroman-4-amine, providing a route to obtain its pure enantiomeric form (Pressnitz et al., 2013).

Salt and Co-Crystal Formation with Carboxylic Acid Derivatives

- Studies focusing on the interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acids can provide insights into the properties of (R)-6-Bromochroman-4-amine, particularly in the context of forming salts and co-crystals. These interactions are crucial for understanding the binding and structural properties of these compounds (Jin et al., 2012).

Development of R-Selective Amine Oxidases

- Research into R-selective amine oxidases, particularly in their application for synthesizing chiral amines, can be relevant for the study of (R)-6-Bromochroman-4-amine. These enzymes offer a path to produce enantiomerically pure amines, essential in various industrial applications (Heath et al., 2014).

Enzymatic Strategies Toward Synthesis of Bromo(het)aryloxy Propan-2-amines

- Enzymatic methods, such as biotransamination and lipase-mediated reactions, are used for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines. These methods, highlighting the potential for enzymatic synthesis of complex amines, could be applicable to the synthesis of (R)-6-Bromochroman-4-amine (Mourelle-Insua et al., 2016).

Intramolecular Amination of Chiral Bromoallenes

- The base-mediated intramolecular amination of bromoallenes, resulting in ethynylaziridines, provides insights into the reactivity and potential synthetic pathways for compounds like (R)-6-Bromochroman-4-amine. These reactions demonstrate the stereoselective synthesis of chiral structures (Ohno et al., 2002).

Eigenschaften

IUPAC Name |

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQTVMJJLDRNQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Bromochroman-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3208908.png)